molecular formula C14H21ClO2 B13733915 2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol CAS No. 21133-88-0

2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol

Katalognummer: B13733915
CAS-Nummer: 21133-88-0
Molekulargewicht: 256.77 g/mol
InChI-Schlüssel: OGGGMEBJFMVQHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol is an organic compound characterized by the presence of a chlorophenyl group attached to a hexane backbone with two hydroxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol typically involves the reaction of 4-chlorobenzaldehyde with ethylmagnesium bromide, followed by reduction with sodium borohydride. The reaction conditions include:

    Step 1: Reaction of 4-chlorobenzaldehyde with ethylmagnesium bromide in anhydrous ether to form the corresponding alcohol.

    Step 2: Reduction of the intermediate with sodium borohydride in methanol to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be further reduced to form alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Formation of 2-(4-Chlorophenyl)-4-ethylhexanone.

    Reduction: Formation of 2-(4-Chlorophenyl)-4-ethylhexane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to produce a physiological response.

    Altering cellular processes: Affecting cellular signaling pathways and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Chlorophenyl)-4-ethylhexanone: A ketone derivative with similar structural features.

    2-(4-Chlorophenyl)-4-ethylhexane: A fully reduced form of the compound.

    4-Chlorobenzyl alcohol: A simpler alcohol with a chlorophenyl group.

Uniqueness

2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol is unique due to the presence of both hydroxyl groups and a chlorophenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

21133-88-0

Molekularformel

C14H21ClO2

Molekulargewicht

256.77 g/mol

IUPAC-Name

2-(4-chlorophenyl)-4-ethylhexane-2,4-diol

InChI

InChI=1S/C14H21ClO2/c1-4-14(17,5-2)10-13(3,16)11-6-8-12(15)9-7-11/h6-9,16-17H,4-5,10H2,1-3H3

InChI-Schlüssel

OGGGMEBJFMVQHK-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)(CC(C)(C1=CC=C(C=C1)Cl)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.